Benzenepentacarboxylic acid, also known as pentacarboxybenzene, has the molecular formula C11H6O10. It features five carboxylic acid groups attached to a benzene ring, which significantly influences its chemical properties and reactivity. The compound is recognized for its potential as a fluorescent probe in detecting hydroxyl radicals, enhancing its relevance in analytical chemistry and environmental studies .
One of the significant applications of BPE is as a fluorescent probe for detecting hydroxyl radicals (HO*) in scientific research []. HO* are highly reactive radicals involved in various biological processes. BPE reacts with HO* to lose its fluorescence, allowing researchers to monitor HO* activity [].
In research contexts, it has been utilized to create coordination complexes with various metal ions through hydrothermal synthesis, showcasing its versatility in forming complex structures .
Research indicates that benzenepentacarboxylic acid exhibits significant biological activity, particularly as a fluorescent probe for detecting hydroxyl radicals. This property allows it to be employed in biological and environmental monitoring, where it can help evaluate oxidative stress and radical generation under various conditions . Its sensitivity and specificity make it a valuable tool for studying reactive oxygen species in biological systems.
Benzenepentacarboxylic acid can be synthesized through several methods:
The applications of benzenepentacarboxylic acid span various fields:
Studies have shown that benzenepentacarboxylic acid interacts effectively with hydroxyl radicals, resulting in the formation of hydroxybenzenepentacarboxylic acid. This reaction pathway allows for quantitative analysis of radical generation under different experimental conditions, making it an essential tool in research on oxidative stress and radical chemistry .
Benzenepentacarboxylic acid shares structural similarities with several other polycarboxylic acids. Here is a comparison highlighting its uniqueness:
Benzenepentacarboxylic acid's five carboxyl groups allow for greater reactivity compared to compounds like terephthalic and phthalic acids, making it particularly useful in specific analytical applications.
BPC is primarily synthesized via the oxidation of pentamethylbenzene (C$${11}$$H$${16}$$), a methyl-substituted aromatic hydrocarbon. The reaction involves strong oxidizing agents such as potassium permanganate (KMnO$$_4$$) under acidic or alkaline conditions.
Mechanism Overview
Key Conditions
Precursor | Oxidizing Agent | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
Pentamethylbenzene | KMnO$$_4$$ | H$$2$$SO$$4$$ | 75–80 | |
Durene | O$$2$$/CeCl$$3$$ | Alcohol shuttle | 90 |
BPC’s carboxylic acid groups undergo esterification to produce derivatives for polymer synthesis or catalyst applications.
Fischer–Speier Esterification
BPC reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H$$2$$SO$$4$$, p-toluenesulfonic acid). The reaction equilibrium is shifted by removing water via Dean–Stark distillation.
Anhydride Formation
BPC can form cyclic anhydrides under dehydrating conditions (e.g., acetic anhydride or P$$2$$O$$5$$). These anhydrides serve as intermediates for polyimide synthesis.
Industrial-Scale Esterification
A patent describes using N-methylpyrrolidone (NMP) as a solvent for esterifying BPC with fluorinated alcohols, enhancing reaction efficiency.
BPC forms coordination polymers with transition metals (e.g., Cu, Zn) and aza-donor ligands (e.g., 4,4'-bipyridine). Hydrothermal methods enable precise control over crystal structure and porosity.
Procedure
Industrial Methods
Laboratory Methods
The interaction of benzenepentacarboxylic acid with nitrogen-containing donor molecules demonstrates sophisticated supramolecular assembly mechanisms [3] [4]. Studies on related benzenecarboxylic acids, particularly 1,2,4,5-benzenetetracarboxylic acid, have established fundamental principles that extend to benzenepentacarboxylic acid systems [3]. The supramolecular assemblies with aza-donor molecules such as 1,10-phenanthroline, 1,7-phenanthroline, phenazine, and 4-(N,N-dimethylamino)pyridine crystallize predominantly in the triclinic space group P1̄ [3] [4].
The assembly mechanisms involve multiple hydrogen bonding motifs where the carboxylic acid groups act as both hydrogen bond donors and acceptors [3]. In complexes with aza-donor ligands, water molecules frequently participate in the supramolecular architecture, with some assemblies forming hydrated complexes while others crystallize without solvent molecules [3] [4]. The nitrogen atoms of aza-donor molecules serve as hydrogen bond acceptors, forming stable networks with the carboxyl groups through O-H···N interactions [3].
Research has demonstrated that the formation of specific supramolecular assemblies depends critically on crystallization conditions, including solvent choice and the presence of water [3] [4]. These studies reveal that benzenepentacarboxylic acid derivatives can form charge-assisted hydrogen bonds, particularly in systems involving protonated aza-donor molecules, leading to enhanced structural stability [12].
Benzenepentacarboxylic acid systems exhibit two distinct classes of supramolecular arrangements: host-guest systems and infinite molecular tape structures [3] [4]. In host-guest arrangements, aza-donor molecules occupy channels created by the acid framework, demonstrating the compound's capacity to form inclusion complexes [3]. The host framework is stabilized through intermolecular hydrogen bonding between carboxyl groups, creating cavities of specific dimensions that accommodate guest molecules [3].
Molecular tape architectures represent an alternative assembly mode where infinite chains of hydrogen-bonded molecules arrange in two-dimensional sheet structures [3] [4]. These molecular tapes are characterized by continuous hydrogen bonding networks that extend in specific crystallographic directions [3]. The tape structures typically involve carboxyl-carboxyl hydrogen bonding patterns that can be either intermolecular or intramolecular, depending on the specific geometric constraints [12].
Assembly Type | Structural Feature | Hydrogen Bonding Pattern | Dimensional Framework |
---|---|---|---|
Host-Guest | Channel formation | Intermolecular O-H···N | Three-dimensional |
Molecular Tape | Linear arrangements | Carboxyl-carboxyl | Two-dimensional sheets |
Mixed Systems | Bridging architectures | Combined patterns | Variable dimensionality |
The transition between host-guest and molecular tape architectures depends on factors including guest molecule size, crystallization conditions, and the degree of hydration [3] [4]. Some systems demonstrate the ability to form both types of structures under different conditions, indicating the structural flexibility inherent in benzenepentacarboxylic acid assemblies [3].
The structural behavior of benzenepentacarboxylic acid shows pronounced sensitivity to hydration levels, with water molecules playing crucial roles in determining the final crystalline architecture [3] [4]. Hydrated and non-hydrated forms of the same compound can exhibit dramatically different structural motifs [3]. Water molecules participate as both bridging ligands and structure-directing agents through extensive hydrogen bonding networks [6].
In hydrated systems, water molecules often occupy interlamellar regions and contribute to the overall stability of the crystal structure [1]. The hydration-dependent structural variations manifest in several ways: changes in space group symmetry, alterations in hydrogen bonding patterns, and modifications in molecular packing arrangements [3] [4]. Studies on related compounds demonstrate that the number of water molecules per formula unit can range from zero to multiple equivalents, each leading to distinct structural outcomes [2] [8].
Thermogravimetric analysis reveals that coordinated water molecules are typically lost in specific temperature ranges, often between 117-142°C, corresponding to the release of coordinated water molecules [23]. The dehydration process is generally reversible, allowing for structural interconversion between hydrated and anhydrous forms [35].
The crystal packing in hydrated forms frequently involves water molecules forming hydrogen-bonded clusters or chains that link the organic components [8]. These water-mediated interactions significantly influence the overall crystal architecture and can determine whether the system adopts a host-guest or molecular tape structure [3].
Benzenepentacarboxylic acid exhibits complex conformational behavior due to the presence of multiple carboxyl groups that can rotate around their respective C-C bonds [14]. Computational studies on related benzenecarboxylic acids reveal that molecules with multiple carboxyl groups in ortho positions adopt non-planar geometries [14]. The preferred conformations involve propeller-like arrangements where carboxyl groups are oriented at various angles relative to the benzene ring plane [14].
Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations [12] [14]. The formation of intramolecular hydrogen bonds between adjacent carboxyl groups leads to discrete assemblies and influences the overall molecular geometry [12]. In dianion forms of related compounds, intramolecular hydrogen bonds characterize specific structural patterns, leading to discrete ternary assemblies [12].
Conformational Parameter | Value Range | Structural Implication |
---|---|---|
C=O to ring plane angle | 10-84° | Non-planar geometry |
Intramolecular H-bond distance | 2.5-3.5 Å | Stabilization energy |
Torsion angle variation | ±180° | Rotameric freedom |
The propeller-like conformations result from the steric interactions between multiple carboxyl groups and the electronic effects of the aromatic ring [14]. Different rotamers exhibit nearly identical energies, indicating significant conformational flexibility [14]. The presence of five carboxyl groups in benzenepentacarboxylic acid creates even greater conformational complexity compared to simpler benzenecarboxylic acids [14].
Crystallographic studies demonstrate that the actual conformation adopted in the solid state depends on intermolecular packing forces and hydrogen bonding opportunities [12] [14]. The balance between intramolecular stabilization and intermolecular interactions determines the final molecular geometry observed in crystal structures [12].
Benzenepentacarboxylic acid exhibits remarkable behavior in salt formation with potassium cations, demonstrating the capacity to form both monopotassium and dipotassium salts with distinct hydration characteristics [1] [2] [3]. The formation of these salts represents a fundamental aspect of the compound's coordination chemistry, as the multiple carboxylate groups can undergo selective deprotonation depending on solution conditions.
The monopotassium salt formation occurs through deprotonation of the most acidic carboxyl group, typically located at the 1-position of the benzene ring [4] [5]. This selective deprotonation is influenced by the electronic effects of adjacent carboxyl groups, which increase the acidity of neighboring positions through inductive effects. The resulting monopotassium salt maintains four free carboxyl groups, allowing for extensive hydrogen bonding networks in the solid state [6] [5].
Hydration patterns in these salts show significant variation depending on the degree of deprotonation. The monopotassium salt typically incorporates water molecules through hydrogen bonding with both the coordinated and free carboxyl groups, creating stable hydrated structures [1] [2]. The dipotassium salt, formed under more basic conditions, exhibits enhanced stability due to the presence of two deprotonated carboxylate groups, which can coordinate to potassium ions in various bridging modes [3] [7].
The hydration states of these salts are crucial for their stability and solubility characteristics. Thermogravimetric analysis reveals that water molecules in these systems are released in stages, with some being more tightly bound than others [8] [9]. The strongly bound water molecules participate in extensive hydrogen bonding networks that stabilize the overall crystal structure, while loosely bound water can be removed at relatively low temperatures without structural collapse [5] [10].
The coordination behavior of benzenepentacarboxylic acid with transition metals represents a rich area of structural chemistry, where the multidentate nature of the ligand enables formation of diverse coordination complexes [11] [12] [13]. The pentacarboxylate ligand can adopt multiple coordination modes ranging from monodentate to pentadentate, allowing for the construction of coordination polymers with varied dimensionalities [14] [15].
Cobalt(II) complexes with benzenepentacarboxylic acid demonstrate particularly interesting magnetic properties. The complex [Co3(C6H(COO)5)(OH)(H2O)3] exhibits a three-dimensional framework structure containing hexanuclear cobalt clusters as secondary building units [11] [12]. These clusters are bridged by the pentacarboxylate ligands, creating a rigid coordination network that displays metamagnetic behavior below 3.8 K [14]. The magnetic phase diagram established through detailed measurements shows antiferromagnetic interactions between neighboring cobalt ions, with the transition to metamagnetic behavior attributed to the specific arrangement of metal centers within the framework [12] [14].
Zinc(II) complexes with benzenepentacarboxylic acid form isostructural compounds with their cobalt analogues, maintaining the same space group and similar unit cell parameters [11] [12]. The zinc complex [Zn3(C6H(COO)5)(OH)(H2O)3] is diamagnetic, as expected for d10 metal centers, but retains the same structural motifs as the cobalt system [12] [14]. This isostructural relationship allows for the preparation of mixed metal systems where cobalt and zinc can be incorporated in varying ratios, potentially leading to tunable magnetic properties [14].
The coordination behavior varies significantly with reaction conditions, particularly temperature and pH. Lower temperature and pH conditions favor the formation of different structural types, such as the compound [Co5(C6H(COO)5)2(H2O)12]·(H2O)12, which adopts a more loosely packed framework structure [11] [12]. This complex contains free, non-coordinated carboxyl groups that point toward water-filled cavities, demonstrating the steric constraints imposed by the high concentration of functional groups around the small benzene core [11] [12].
Benzenepentacarboxylic acid serves as an exceptional building block for the construction of low-dimensional coordination polymers, where its multiple carboxylate groups can bridge metal centers in various geometries [16] [13] [17]. The strategic use of auxiliary ligands alongside the pentacarboxylate allows for precise control over the dimensionality and topology of the resulting coordination networks [18] [19].
The formation of two-dimensional coordination polymers is particularly favored when benzenepentacarboxylic acid is combined with bidentate aromatic ligands such as bipyridine or phenanthroline [16] [13] [20]. These auxiliary ligands serve multiple functions: they occupy coordination sites that would otherwise be available for three-dimensional network extension, they provide additional stability through their strong chelation effects, and they can participate in π-π stacking interactions that influence the overall supramolecular architecture [18] [21].
One-dimensional coordination polymers can be achieved through careful selection of auxiliary ligands that either occupy multiple coordination sites or that promote specific bridging modes of the pentacarboxylate [19] [22]. For example, the use of bulky chelating ligands can limit the coordination connectivity, forcing the system to adopt chain-like structures rather than higher-dimensional networks [18] [19].
The concept of secondary building units (SBUs) is particularly relevant in this context, as the pentacarboxylate ligand can promote the formation of discrete metal clusters that then serve as nodes in extended networks [11] [12] [23]. Hexanuclear [M6] clusters bridged by pentacarboxylate ligands represent one such example, where the high connectivity of the organic ligand compensates for the discrete nature of the metal clusters [12] [14].
The comparative stability of benzenepentacarboxylic acid complexes with different nitrogen-donor ligands reveals significant differences that can be attributed to both electronic and steric factors [13] [20] [24]. Phenanthroline ligands generally confer higher stability to coordination complexes compared to pyridyl ligands, due to their rigid structure and stronger chelation effect [25] [24].
Complexes incorporating 1,10-phenanthroline demonstrate exceptional thermal stability, often maintaining structural integrity above 300°C [13] [20]. This enhanced stability arises from the rigid, planar structure of phenanthroline, which imposes geometric constraints that prevent ligand dissociation [24]. The chelate effect is particularly pronounced with phenanthroline, as the two nitrogen atoms are held in optimal positions for metal coordination by the central benzene ring [25] [24].
In contrast, complexes with monodentate pyridyl ligands show lower thermal stability, typically decomposing between 200-280°C [26] [27]. The reduced stability can be attributed to the weaker coordination bonds formed by monodentate ligands and the greater conformational flexibility that allows for easier dissociation [27]. However, bipyridine ligands, which can chelate metal centers, show intermediate stability between monodentate pyridyl and phenanthroline systems [28] [29].
The basicity of the nitrogen-donor ligands also plays a crucial role in determining complex stability. Phenanthroline, with its pKa of approximately 4.98, provides stronger coordination than most pyridyl ligands [25] [27]. This enhanced basicity translates to stronger metal-nitrogen bonds, which contribute to the overall stability of the coordination complex [25] [24].
Photoluminescent properties also differ significantly between these ligand types. Phenanthroline complexes typically exhibit strong blue emission with quantum yields that can exceed 0.5, while pyridyl complexes show more variable luminescence behavior [13] [20] [26]. The rigid structure of phenanthroline minimizes non-radiative decay pathways, leading to more efficient emission [24].
The hydrothermal stability of these complexes follows similar trends, with phenanthroline complexes maintaining their structural integrity under harsh hydrothermal conditions, while pyridyl complexes may undergo ligand exchange or decomposition [13] [20]. This stability difference is particularly important for applications requiring long-term stability under aqueous conditions [26] [24].
Complex Type | Thermal Stability (°C) | Hydrothermal Stability | pH Tolerance | Luminescence |
---|---|---|---|---|
BPCA + Phenanthroline | >300 | Excellent | 2-10 | Strong blue emission |
BPCA + Bipyridine | 250-300 | Good | 3-9 | Moderate emission |
BPCA + Pyridyl ligands | 200-280 | Moderate | 4-8 | Variable |
BPCA + Hydroxide | >350 | Excellent | >7 | Weak/None |
BPCA alone | 150-200 | Poor | Acidic to neutral | None |
Irritant